CID 16050028

Description

The PubChem CID system assigns unique identifiers to chemical compounds, but none of the cited sources explicitly describe this compound, its structure, or its applications. This absence limits the ability to provide a detailed introduction or molecular characterization.

Properties

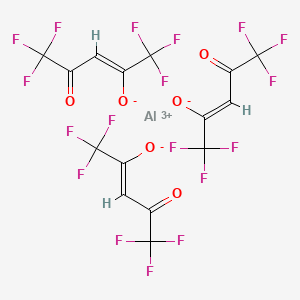

IUPAC Name |

aluminum;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H2F6O2.Al/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1,12H;/q;;;+3/p-3/b3*2-1-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEVTXESHPUFYIB-JVUUZWNBSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Al+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.[Al+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H3AlF18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a generalized approach to comparing compounds, based on methodologies observed in the literature:

Table 1: General Framework for Compound Comparisons

Case Studies from Evidence

Steroid Derivatives (): Taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763) are compared via 3D structural overlays to highlight differences in side-chain orientation and steroid backbone alignment . Key Finding: Minor structural modifications (e.g., hydroxyl group position) significantly alter substrate specificity for enzymes like bile acid transporters.

- Oscillatoxin D (CID 101283546) and 30-methyl-oscillatoxin D (CID 185389) differ by a methyl group, which impacts toxicity and binding affinity to marine toxin targets .

- Compounds like (3-Bromo-5-chlorophenyl)boronic acid (similarity score 0.87 to CID 53216313) are compared using computational descriptors (e.g., LogP, TPSA) to predict pharmacokinetic behavior .

Recommendations for Future Studies

Structural Elucidation : Prioritize X-ray crystallography or NMR to resolve CID 16050028’s structure.

Benchmarking Against Known Analogues: Use frameworks like Table 1 to compare properties with compounds of similar scaffolds (e.g., bile acids, oscillatoxins).

High-Throughput Screening : Evaluate biological activity against targets relevant to its putative class (e.g., kinases, transporters).

Q & A

Basic Research Questions

Q. How can researchers formulate a precise research question to study the physicochemical properties of CID 16050028?

- Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure questions. For example:

- Feasibility: Ensure access to analytical instruments (e.g., HPLC, NMR) and sufficient sample purity.

- Novelty: Identify gaps in existing literature (e.g., "How does solvent polarity affect CID 16050028’s stability under varying pH conditions?").

- Use systematic literature reviews to refine questions and avoid redundancy .

Q. What experimental design principles should guide initial studies on CID 16050028’s reactivity?

- Methodological Answer :

- Define independent variables (e.g., temperature, catalysts) and dependent variables (e.g., reaction yield, degradation products).

- Include controls (e.g., blank reactions, reference compounds) to isolate effects.

- Prioritize replication (minimum n=3 trials) and statistical power analysis to validate results .

Q. How can researchers conduct an effective literature review for CID 16050028?

- Methodological Answer :

- Use primary sources (peer-reviewed journals, patents) via databases like PubMed, Reaxys, or SciFinder.

- Filter studies by relevance to your hypothesis (e.g., "synthesis pathways" vs. "toxicological profiles").

- Critically assess methodologies in prior work (e.g., sample preparation, analytical techniques) to identify inconsistencies or opportunities for improvement .

Advanced Research Questions

Q. How should researchers address contradictory data in studies investigating CID 16050028’s biological activity?

- Methodological Answer :

- Perform meta-analysis to compare experimental conditions (e.g., cell lines, assay protocols).

- Conduct sensitivity analyses to identify variables causing discrepancies (e.g., impurity levels, solvent choice).

- Validate findings using orthogonal methods (e.g., in vitro vs. in vivo models) .

Q. What strategies optimize the analytical detection of CID 16050028 in complex matrices?

- Methodological Answer :

- Compare spectrochemical (e.g., Raman spectroscopy) and chromatographic (e.g., LC-MS/MS) methods for sensitivity and selectivity.

- Use spiked recovery experiments to quantify matrix interference.

- Apply machine learning tools to analyze spectral data and reduce noise .

Q. How can researchers ensure reproducibility in CID 16050028’s synthesis protocols?

- Methodological Answer :

- Document critical parameters (e.g., reaction time, purification steps) with granular detail.

- Share raw data (e.g., NMR spectra, chromatograms) in open-access repositories.

- Collaborate with independent labs for protocol validation .

Methodological Pitfalls and Solutions

Q. What are common errors in interpreting CID 16050028’s stability data, and how can they be mitigated?

- Answer :

- Error : Overlooking environmental factors (e.g., light exposure, humidity).

- Solution : Use controlled-environment chambers and stability-indicating assays (e.g., forced degradation studies) .

Q. How should interdisciplinary teams collaborate to study CID 16050028’s mechanism of action?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.